(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine
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Overview
Description
(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and purification processes. A common synthetic route may include:
- Protection of the pyrrolidine nitrogen with a Boc group.
- Introduction of the trityloxy group through a nucleophilic substitution reaction.
- Addition of the bromobutoxy group via another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., sodium azide, alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as azides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrolidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine include other pyrrolidine derivatives with different substituents. Examples include:
- (2S,4S)-4-(4-Chlorobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine
- (2S,4S)-4-(4-Methoxybutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromobutoxy group, in particular, may enhance its reactivity and versatility in synthetic transformations.
Properties
Molecular Formula |
C33H40BrNO4 |
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Molecular Weight |
594.6 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromobutoxy)-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C33H40BrNO4/c1-32(2,3)39-31(36)35-24-30(37-22-14-13-21-34)23-29(35)25-38-33(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-12,15-20,29-30H,13-14,21-25H2,1-3H3 |
InChI Key |
BKHGSSAVSMSLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCCBr |
Origin of Product |
United States |
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